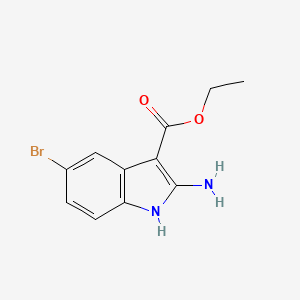![molecular formula C20H22N2O2S B2688803 2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE CAS No. 892709-89-6](/img/structure/B2688803.png)
2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core, a methoxyphenyl group, and a propylsulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Propylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol group, followed by the attachment of the propyl chain.
Attachment of the Methoxyphenyl Group: This can be done through etherification reactions, where the phenol group is reacted with methoxy-containing reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(3-methoxy-1-propenyl)-phenol
- (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol
Uniqueness
2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodiazole core is particularly significant, as it is a common motif in many biologically active compounds, providing a scaffold for further functionalization and optimization.
Propriétés
IUPAC Name |
2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-7-15-10-11-18(19(14-15)23-2)24-12-6-13-25-20-21-16-8-4-5-9-17(16)22-20/h3-5,7-11,14H,6,12-13H2,1-2H3,(H,21,22)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOAXNGCQWSPDC-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCSC2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCSC2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2688726.png)
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)

![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2688730.png)
![4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2688733.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)
![N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2688738.png)

